{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone
Overview
Description
PF-956980 is a selective inhibitor of Janus kinase 3 (JAK3). It is a pyrrolopyrimidine compound that has shown potential in reversing resistance to cytotoxic agents induced by interleukin-4 treatment in chronic lymphocytic leukemia cells . This compound is also known for its role as a fibroblast growth factor receptor 1 antagonist, platelet-derived growth factor receptor modulator, Fms-like tyrosine kinase 3 modulator, and vascular endothelial growth factor antagonist .
Scientific Research Applications
PF-956980 has several scientific research applications, including:
Preparation Methods
The synthesis of PF-956980 involves the preparation of a pyrrolopyrimidine core structure. The synthetic route typically includes the following steps:
Formation of the pyrrolopyrimidine core: This involves the reaction of appropriate starting materials to form the pyrrolopyrimidine ring system.
Functionalization: The core structure is then functionalized by introducing various substituents at specific positions on the ring.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Industrial production methods for PF-956980 are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
PF-956980 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and overall structure.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s activity and stability.
Substitution: PF-956980 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
PF-956980 exerts its effects by selectively inhibiting Janus kinase 3. This inhibition blocks the phosphorylation and activation of downstream signaling molecules, such as the signal transducer and activator of transcription 6 transcription factor . By interfering with these signaling pathways, PF-956980 can reverse the resistance to cytotoxic agents induced by interleukin-4 treatment in chronic lymphocytic leukemia cells . Additionally, it modulates the synthesis of Janus kinase 2 and Janus kinase 3 proteins, further contributing to its inhibitory effects .
Comparison with Similar Compounds
PF-956980 is structurally related to CP-690550, another Janus kinase inhibitor being evaluated for its therapeutic potential . While both compounds inhibit Janus kinase 3, PF-956980 has been shown to have nanomolar potency against Janus kinase 3, making it a highly selective inhibitor . Other similar compounds include:
CP-690550: A Janus kinase inhibitor with similar selectivity and potency.
Tofacitinib citrate: Another Janus kinase inhibitor used in the treatment of rheumatoid arthritis.
PF-956980’s uniqueness lies in its high selectivity for Janus kinase 3 and its ability to reverse resistance to cytotoxic agents in chronic lymphocytic leukemia cells .
Properties
IUPAC Name |
[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONMOMUOZGIDET-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384335-57-3 | |
Record name | PF-956980 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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